molecular formula C27H48N2O B15164292 N-(2-Aminoethyl)pentacosa-10,12-diynamide CAS No. 144314-93-2

N-(2-Aminoethyl)pentacosa-10,12-diynamide

Cat. No.: B15164292
CAS No.: 144314-93-2
M. Wt: 416.7 g/mol
InChI Key: SGXHEWRHTGFOAY-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)pentacosa-10,12-diynamide is a compound known for its unique chemical structure and properties. It is a derivative of pentacosa-10,12-diynoic acid, where the carboxylic acid group is replaced by an amide group linked to a 2-aminoethyl chain. This compound is of significant interest in various scientific fields due to its ability to form polydiacetylene structures, which exhibit interesting chromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)pentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with ethylenediamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The process involves dissolving pentacosa-10,12-diynoic acid in dichloromethane and adding ethylenediamine dropwise. The reaction mixture is stirred overnight at room temperature to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification steps such as recrystallization or chromatography.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)pentacosa-10,12-diynamide exerts its effects is primarily through its ability to form polydiacetylene structures. These structures undergo conformational changes in response to external stimuli, leading to observable color changes. The amino group plays a crucial role in stabilizing these structures and facilitating interactions with other molecules .

Comparison with Similar Compounds

N-(2-Aminoethyl)pentacosa-10,12-diynamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to form stable polydiacetylene structures with chromatic properties, making it valuable for various applications in research and industry.

Properties

CAS No.

144314-93-2

Molecular Formula

C27H48N2O

Molecular Weight

416.7 g/mol

IUPAC Name

N-(2-aminoethyl)pentacosa-10,12-diynamide

InChI

InChI=1S/C27H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(30)29-26-25-28/h2-12,17-26,28H2,1H3,(H,29,30)

InChI Key

SGXHEWRHTGFOAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN

Origin of Product

United States

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